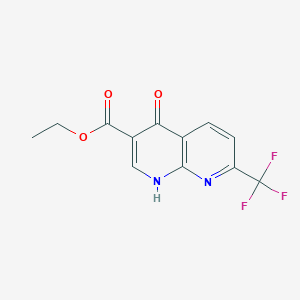

Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

Description

Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a hydroxyl group at position 4, a trifluoromethyl (-CF₃) group at position 7, and an ethyl carboxylate ester at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and carboxylate moieties contribute to hydrogen-bonding interactions, which are critical for biological activity .

Synthetic routes for such compounds typically involve multi-step reactions, including substitution, hydrolysis, and cyclization. For example, analogous 1,8-naphthyridine-3-carboxylates are synthesized via refluxing malonate derivatives in diphenyl ether or using palladium-catalyzed coupling reactions .

Properties

Molecular Formula |

C12H9F3N2O3 |

|---|---|

Molecular Weight |

286.21 g/mol |

IUPAC Name |

ethyl 4-oxo-7-(trifluoromethyl)-1H-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H9F3N2O3/c1-2-20-11(19)7-5-16-10-6(9(7)18)3-4-8(17-10)12(13,14)15/h3-5H,2H2,1H3,(H,16,17,18) |

InChI Key |

VBKBMBDIPRYJOP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase and protein kinases, which are crucial for cell proliferation and survival. By binding to these targets, it can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the trifluoromethyl group enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl vs.

- Fluorine Substitution : Fluorine at position 6 (as in and ) improves metabolic stability and binding affinity to biological targets like DNA gyrase .

- Synthetic Complexity : Palladium-catalyzed couplings () and multi-step substitutions () are common but require precise conditions to avoid by-products.

Pharmacological and Physicochemical Properties

Key Findings:

- Antimicrobial Potency: Compounds with fluorine and aminopyrrolidinyl substituents () exhibit superior activity due to enhanced target binding (e.g., DNA gyrase inhibition) .

- Solubility Challenges : The trifluoromethyl derivative’s low aqueous solubility (inferred from similar compounds) may limit bioavailability, necessitating formulation adjustments .

- Thermal Stability : Higher thermal stability in pyrrolidinyl-substituted derivatives () correlates with solid-state intermolecular interactions observed in crystallographic studies .

Biological Activity

Ethyl 4-hydroxy-7-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a naphthyridine core with a trifluoromethyl group and an ethyl ester functional group. Its molecular formula is , and it exhibits properties typical of naphthyridine derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Naphthyridine derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains:

Case Studies

In a study evaluating the antimicrobial efficacy of various naphthyridine derivatives, this compound was found to exhibit significant antibacterial activity comparable to standard antibiotics like ciprofloxacin. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for further development in antibacterial therapies .

Anticancer Activity

Recent research has also explored the anticancer potential of naphthyridine derivatives. This compound has been investigated for its effects on cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

In vitro studies demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases associated with cell proliferation and survival pathways . The selectivity towards cancer cells over normal cells indicates a favorable therapeutic index.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased cytotoxicity in rapidly dividing cells.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.